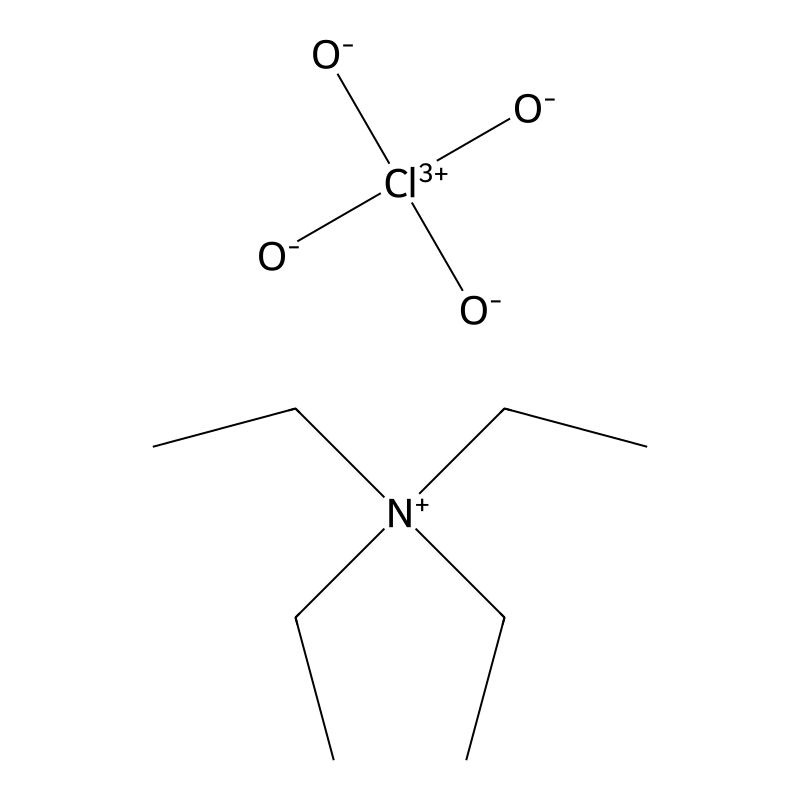

Tetraethylammonium perchlorate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tetraethylammonium perchlorate (TEAP, CAS: 2567-83-1) is a high-purity quaternary ammonium salt fundamentally utilized as a non-coordinating supporting electrolyte in non-aqueous electrochemistry and as a phase-transfer catalyst in organic synthesis. Characterized by its bulky, symmetrical tetraethylammonium cation and stable perchlorate anion, TEAP provides an exceptionally wide electrochemical window and high solubility in polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) [1]. For industrial and analytical procurement, TEAP is prioritized over standard inorganic salts when researchers require a strictly spectator electrolyte that suppresses electromigration without chemically interacting with sensitive redox intermediates or altering the intrinsic thermodynamic properties of the target analyte [2].

Generic substitution of TEAP with common inorganic electrolytes (e.g., Lithium perchlorate) or alternative organic salts (e.g., Tetrabutylammonium perchlorate, TBAP) frequently results in experimental failure or severe data artifacts. Substituting TEAP with LiClO4 introduces strongly Lewis-acidic lithium cations that coordinate with reduction intermediates—such as radical anions—causing significant anodic shifts in redox potentials and fundamentally altering the reaction mechanism[1]. Conversely, substituting TEAP with the bulkier TBAP significantly reduces the limiting molar conductivity of the solution, leading to higher uncompensated solution resistance (ohmic drop) that degrades the resolution of cyclic voltammograms and limits achievable current densities in electrosynthetic scale-ups [2]. Furthermore, attempting to replace the perchlorate anion with hexafluorophosphate (PF6-) or tetrafluoroborate (BF4-) introduces the risk of hydrofluoric acid (HF) generation in the presence of trace moisture, which can irreversibly degrade sensitive analytes and electrode surfaces.

Minimization of Uncompensated Ohmic Drop via High Cationic Mobility

In non-aqueous electrochemical systems, the choice of supporting electrolyte directly dictates the uncompensated solution resistance (ohmic drop). Comparative conductometric data in acetonitrile at 298.15 K reveal that the limiting ionic conductivity of the tetraethylammonium cation in TEAP is approximately 85.9 S cm² mol⁻¹, significantly outperforming the bulkier tetrabutylammonium cation in TBAP (58.7 S cm² mol⁻¹). This ~46% increase in cationic mobility translates to lower solution resistance, which is critical for accurate potential control and high-resolution voltammetric measurements [1].

| Evidence Dimension | Limiting ionic conductivity (λ°) in acetonitrile at 298.15 K |

| Target Compound Data | TEAP (λ°(Et₄N⁺) ≈ 85.9 S cm² mol⁻¹) |

| Comparator Or Baseline | TBAP (λ°(Bu₄N⁺) ≈ 58.7 S cm² mol⁻¹) |

| Quantified Difference | ~46% higher cationic mobility for TEAP |

| Conditions | Acetonitrile solvent, 298.15 K, infinite dilution extrapolation |

Procuring TEAP over TBAP minimizes iR drop in electrochemical cells, enabling precise potential measurements and higher current densities during electrosynthesis.

Elimination of Coordinative Shifts in Redox Potentials

When studying the reduction of organic molecules (e.g., quinones) to radical anions, the supporting electrolyte must act as a true spectator. Studies comparing TEAP to inorganic electrolytes like Lithium perchlorate (LiClO4) demonstrate that Li+ forms strong 1:1 or 1:3 coordinate complexes with semiquinone radical anions, causing significant anodic shifts in half-wave potentials and altering the reaction mechanism. In contrast, the bulky, non-coordinating tetraethylammonium cation in TEAP exhibits negligible association with these intermediates, ensuring the electrochemical behavior reflects the unperturbed analyte [1].

| Evidence Dimension | Ion-pairing and coordinative association with reduction intermediates |

| Target Compound Data | TEAP (Negligible association; true spectator behavior) |

| Comparator Or Baseline | LiClO4 (Strong 1:1 or 1:3 coordinate complexation) |

| Quantified Difference | Complete absence of Lewis acid-base coordinative shifts with TEAP |

| Conditions | Reduction of quinones/organic analytes in polar aprotic solvents (e.g., ACN, DMF) |

Ensures that measured redox potentials and kinetic parameters are intrinsic to the analyte, preventing artifacts caused by metal-ion complexation.

Hydrolytic Stability and Prevention of HF Generation

In routine laboratory environments, maintaining strictly anhydrous conditions is challenging. While fluorinated electrolytes like tetraethylammonium hexafluorophosphate (TEAPF6) or tetrafluoroborate (TEABF4) are common, their anions are susceptible to hydrolysis in the presence of trace water, generating hydrofluoric acid (HF) which can degrade sensitive analytes and electrode surfaces. TEAP utilizes the perchlorate anion, which is highly stable against hydrolysis, providing a more robust and reproducible electrolyte system in standard non-aqueous setups where trace moisture cannot be entirely eliminated [1].

| Evidence Dimension | Anion hydrolytic stability in the presence of trace moisture |

| Target Compound Data | TEAP (Stable; no HF generation) |

| Comparator Or Baseline | TEAPF6 / TEABF4 (Susceptible to hydrolysis forming HF) |

| Quantified Difference | Elimination of HF-induced analyte/electrode degradation |

| Conditions | Non-aqueous solvents with trace water contamination |

Procuring TEAP avoids the need for ultra-stringent anhydrous protocols required by fluorinated anions, improving reproducibility and protecting sensitive compounds.

High Solubility for Diffusion-Controlled Mass Transport

To strictly enforce diffusion-controlled mass transport and suppress electromigration, the supporting electrolyte must be present in vast excess (typically >0.1 M). TEAP exhibits exceptional solubility in highly polar aprotic solvents, reaching a saturation concentration of 33.3 g/100 g in acetonitrile at 25 °C. This allows for the reliable preparation of high-concentration electrolyte formulations (up to 1 M or more), which can be difficult to achieve with bulkier salts like TBAP in certain highly polar solvent systems, thereby ensuring robust electrochemical data collection[1].

| Evidence Dimension | Saturation concentration in acetonitrile |

| Target Compound Data | TEAP (33.3 g/100 g at 25 °C) |

| Comparator Or Baseline | Standard bulkier ammonium salts (Lower solubility in highly polar ACN) |

| Quantified Difference | Enables reliable >1 M electrolyte formulations |

| Conditions | Acetonitrile solvent, 25 °C |

Guarantees sufficient ionic strength to suppress migration currents, ensuring that electrochemical responses are purely diffusion-controlled.

High-Resolution Cyclic Voltammetry in Polar Aprotic Solvents

TEAP is highly specified for fundamental voltammetric studies in solvents like acetonitrile and DMF. Its high cationic mobility minimizes uncompensated ohmic drop compared to TBAP, ensuring highly accurate potential control and sharp, well-defined redox peaks for kinetic analysis [1].

Mechanistic Studies of Radical Anions and Reactive Intermediates

When investigating the electrochemical reduction of organic molecules (e.g., quinones or carbon dioxide reduction intermediates), TEAP is strictly prioritized over inorganic salts like LiClO4. The non-coordinating nature of the tetraethylammonium cation prevents Lewis acid-base ion-pairing, ensuring that the measured half-wave potentials reflect the bare analyte [2].

Routine Non-Aqueous Electrosynthesis in Standard Laboratory Conditions

For preparative-scale electrosynthesis where maintaining ultra-stringent anhydrous conditions is impractical, TEAP is preferred over fluorinated electrolytes (e.g., TEABF4 or TEAPF6). The hydrolytic stability of the perchlorate anion prevents the generation of corrosive hydrofluoric acid, protecting both the electrosynthetic products and the electrode materials from degradation [1].

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H241 (88.37%): Heating may cause a fire or explosion [Danger Self-reactive substances and mixtures;

Organic peroxides];

H272 (97.67%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Explosive;Flammable;Oxidizer;Irritant